7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid
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Overview
Description
7-Cyanobicyclo[410]hepta-2,4-diene-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a cyanide group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyanide and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: Research into its biological activity could lead to new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyanide group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-1,3,5-triene: A related compound with a similar bicyclic structure but without the cyanide and carboxylic acid groups.
7-Oxabicyclo[4.1.0]heptane: Another bicyclic compound with an oxygen atom in the ring, showing different reactivity and applications.
Uniqueness
7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid is unique due to the presence of both a cyanide and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
62360-22-9 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c10-5-9(8(11)12)6-3-1-2-4-7(6)9/h1-4,6-7H,(H,11,12) |
InChI Key |
LJOCHQNFXRGOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C2(C#N)C(=O)O)C=C1 |
Origin of Product |
United States |
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